Agavoside A
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Overview
Description
Agavoside a belongs to the class of organic compounds known as steroidal saponins. These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Neural Stem Cell Differentiation
Agavoside A, under the name agalloside, has been identified as a neural stem cell differentiation activator. A study by Arai, Yamaguchi, & Ishibashi (2017) demonstrated that the synthesized agalloside accelerated neural stem cell differentiation, comparable to its naturally occurring counterpart.
Therapeutic Efficacy in Leishmaniasis
In a 2005 study, Tyagi et al. explored the use of a drug similar to this compound, arjunglucoside I, for treating leishmaniasis. The study showed that incorporating the drug in nanogels significantly increased its efficacy in reducing spleen parasite load in animal models.
Broad Spectrum of Biological Activities
Hyperoside, a compound structurally similar to this compound, exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and organ protective effects, as reported in a 2022 study by Wang et al.
Cardiovascular Disease Treatment
Astragaloside IV, structurally related to this compound, was investigated for its potential in treating cardiovascular diseases (CVD). Zhao et al. (2012) found that it could offer protective effects in cultured cardiomyocytes and suggested a combination of mechanisms including vasodilation and anti-inflammation.
Anticonvulsant Effects
A study on flavonoids, similar in structure to this compound, by Citraro et al. (2016), indicated their potential anticonvulsant effects, mediated by inhibition of NMDA receptors and activity on GABAA receptors.
Neuroprotective Effects
This compound-related compound Astragaloside IV was found to have neuroprotective effects against glutamate-induced neurotoxicity, as indicated by Yue et al. (2015) through the Raf-MEK-ERK pathway.
Anti-Inflammatory and Anti-Arthritic Effects
Hyperoside, structurally similar to this compound, showed anti-inflammatory and anti-arthritic effects in vitro and in animal models, as demonstrated by Jin et al. (2016).
Bone Metabolism
A flavonoid isolated from Ulmus wallichiana, akin to this compound, was found by Swarnkar et al. (2011) to stimulate osteoblast function and inhibit osteoclast and adipocyte differentiation, indicating potential use in treating bone-related disorders.
α-Glycosidase Inhibitory Activity
A study by Oliveira et al. (2018) on Costus spiralis, which contains compounds similar to this compound, revealed α-glycosidase inhibitory activity, suggesting potential anti-diabetic applications.
Properties
CAS No. |
56857-65-9 |
---|---|
Molecular Formula |
C33H52O9 |
Molecular Weight |
592.8 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethyl-16-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C33H52O9/c1-16-7-10-33(39-15-16)17(2)26-23(42-33)12-22-20-6-5-18-11-19(40-30-29(38)28(37)27(36)24(14-34)41-30)8-9-31(18,3)21(20)13-25(35)32(22,26)4/h16-24,26-30,34,36-38H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24-,26+,27+,28+,29-,30-,31+,32-,33-/m1/s1 |
InChI Key |
NVCUAFIUMZCPGV-RGIGLGGVSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Agavosid A; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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